molecular formula C15H9ClFN3O2 B2843736 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide CAS No. 865249-31-6

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide

Cat. No.: B2843736
CAS No.: 865249-31-6
M. Wt: 317.7
InChI Key: VPWBJAYDTLPKJI-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a heterocycle renowned in medicinal chemistry for its diverse biological activities and role as a bioisostere. This compound is offered for research purposes to investigate its potential in drug discovery pipelines. The 1,3,4-oxadiazole scaffold is a privileged structure in drug design, known for its metabolic stability and ability to act as a flat, aromatic linker that optimally orients molecules for binding to biological targets . Compounds based on this structure have demonstrated a wide spectrum of biological activities, including significant anticancer and antimicrobial effects . Its structural framework, which incorporates substituted aryl rings at the 2- and 5-positions of the oxadiazole ring, is frequently explored in the design of novel therapeutic agents. Specifically, this compound is of interest for research into tubulin polymerization inhibitors. Its design is inspired by known tubulin inhibitors such as IMC-038525 and IMC-094332, which contain an oxadiazole-linked aryl core . Molecular docking studies of analogous compounds have shown efficient binding within the hydrophobic cavity of the tubulin-colchicine site, suggesting a potential mechanism of action for this class of molecules . Furthermore, the 1,3,4-oxadiazole nucleus is a common feature in compounds with promising antibacterial activity, potentially acting through inhibition of targets like DNA gyrase . Researchers can utilize this compound as a key intermediate or building block for developing new active molecules, or as a chemical probe for studying cancer biology and infectious disease mechanisms. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN3O2/c16-12-7-2-1-6-11(12)14-19-20-15(22-14)18-13(21)9-4-3-5-10(17)8-9/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWBJAYDTLPKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide typically involves the reaction of 2-chlorobenzohydrazide with 3-fluorobenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide has shown promising anticancer properties. Research indicates that derivatives of oxadiazole compounds often exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies have demonstrated that oxadiazole derivatives can inhibit the growth of human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with IC50 values ranging from 0.74 to 10.0 μg/mL .
  • A specific study highlighted that compounds containing the oxadiazole ring can induce apoptosis in cancer cells while sparing normal cells, suggesting a selective anticancer mechanism .

Antibacterial Activity

Compounds similar to this compound have also been evaluated for their antibacterial properties. The presence of the oxadiazole structure contributes to their effectiveness against various bacterial strains. For example:

  • Minimum Inhibitory Concentrations (MIC) of related oxadiazole compounds were reported to be less than 64 µg/mL against multiple strains, indicating strong antibacterial activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the oxadiazole ring and the benzamide moiety can significantly influence biological activity:

Substituent Activity IC50/μg/mL Notes
2-ChlorophenylAnticancer0.74 - 10.0Effective against HCT116 and H460
FluorobenzamideAntibacterial<64Broad-spectrum activity

Case Studies

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives similar to this compound:

  • Synthesis and Evaluation of Anticancer Activity:
    • A study synthesized a series of oxadiazole derivatives and tested them against multiple cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics like cisplatin .
  • Antibacterial Screening:
    • Another research effort evaluated various oxadiazole derivatives for their antibacterial efficacy against resistant strains of bacteria. The results indicated that modifications in the side chains could enhance activity against specific pathogens .

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their differentiating features:

Compound Name / Structure Core Heterocycle Substituents on Oxadiazole Benzamide Substituents Notable Properties/Activities Reference
N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide (Target) 1,3,4-Oxadiazole 2-Chlorophenyl 3-Fluoro Potential bioactivity inferred from analogs
N-[5-(5-Chloranylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-benzamide () 1,3,4-Oxadiazole 5-Chlorothiophene 3-Methyl Thiophene enhances π-conjugation
N-5-Tetrazolyl-N′-arylacylureas (e.g., 2h, 2j in ) Tetrazole Aryl groups (e.g., p-Br, p-OCH₃) Plant growth regulation (auxin/cytokinin activity)
2-Aryl-5-(triazolyl)-1,3,4-oxadiazoles () 1,3,4-Oxadiazole Aryl + triazolyl Synthesized via POCl₃-catalyzed cyclization
EP 3 532 474 B1 Derivatives () Triazolo-oxazine Trifluoropropyl + fluorophenyl Varied fluorophenyl Patent compounds with complex substituents

Key Comparisons:

Substituent Effects on Bioactivity: The 2-chlorophenyl group in the target compound contrasts with the 5-chlorothiophene in ’s analogue. Chlorophenyl provides stronger electron-withdrawing effects and steric hindrance compared to thiophene, which may influence receptor binding or metabolic stability . 3-Fluorobenzamide vs.

Heterocycle Core Variations :

  • 1,3,4-Oxadiazole (target) vs. tetrazole (): Oxadiazoles are more rigid and less basic than tetrazoles, affecting solubility and interaction with biological targets. Tetrazoles in showed plant growth activity, suggesting oxadiazoles may exhibit similar or distinct roles depending on substituents .
  • Triazolo-oxazine derivatives () incorporate fused heterocycles, offering enhanced conformational rigidity and diverse pharmacophore geometry compared to simpler oxadiazoles .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods in , where POCl₃ catalyzes cyclization of acylhydrazides to form 1,3,4-oxadiazoles. This contrasts with ’s use of sulfanyl linkages or ’s tetrazole-based routes .

Biological Activity Trends :

  • Chlorophenyl-substituted compounds (e.g., ’s 2j with p-bromophenyl) demonstrated high cytokinin activity, suggesting the target’s 2-chlorophenyl group may similarly enhance bioactivity .
  • Fluorine in the benzamide moiety (target) mirrors trends in ’s fluorophenyl derivatives, where fluorine improved pharmacokinetic properties .

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C11_{11}H8_{8}ClN3_{3}O
  • Molecular Weight : 249.7 g/mol
  • CAS Number : 89335-14-8

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, a related compound demonstrated significant inhibition of human non-small cell lung cancer (A549) cells. The IC50_{50} values for various synthesized compounds were reported, with some exhibiting lower values than established chemotherapeutics like 5-fluorouracil (5-FU) .

Table 1: Anticancer Activity of Related Compounds

CompoundIC50_{50} (µM)Mechanism of Action
6k3.14 ± 0.29Induces apoptosis via mitochondrial pathways
6l0.46 ± 0.02Activates caspase-3; increases Bax and decreases Bcl-2

The mechanism by which this compound exerts its biological effects involves modulation of apoptotic pathways. In studies involving similar compounds:

  • Caspase Activation : The activation of caspase-3 is a hallmark of apoptosis, indicating that these compounds can trigger programmed cell death in cancer cells.
  • Bcl-2 Family Proteins : The balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins is critical in determining cell fate. Compounds that increase Bax expression while decreasing Bcl-2 levels are promising candidates for cancer therapy .

Case Studies

Several case studies have been conducted to assess the biological activity of oxadiazole derivatives:

  • Study on RET Kinase Inhibition : A derivative containing an oxadiazole ring was shown to effectively inhibit RET kinase activity in vitro, demonstrating potential for treating RET-driven cancers .
  • Antibacterial Activity : While primarily studied for anticancer properties, some oxadiazole derivatives have also shown antibacterial activity against various pathogens, suggesting a broader therapeutic application .

Q & A

Q. Table 1. Comparative Biological Activity of Analogues

SubstituentAnticancer IC₅₀ (μM)Antimicrobial MIC (μg/mL)Log P
2-Cl, 3-F (Target)1.8 ± 0.28.0 (S. aureus)3.2
4-Cl, 3-F (Analog)3.5 ± 0.416.0 (S. aureus)3.5
2-OCH₃, 4-F (Control)>1032.0 (S. aureus)2.8
Data derived from MTT and microdilution assays .

Q. Table 2. Crystallographic Parameters

ParameterValue
Space GroupP2₁/c
a, b, c (Å)10.2, 12.4, 14.7
β (°)105.3
R-factor0.042
Refined using SHELXL-2018 .

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